4-(3-Fluorophenyl)oxazolidin-2-one
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Overview
Description
4-(3-Fluorophenyl)oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with a fluorophenyl group. This compound is part of the oxazolidinone class, which is known for its significant applications in medicinal chemistry, particularly as antibacterial agents .
Preparation Methods
The synthesis of 4-(3-Fluorophenyl)oxazolidin-2-one typically involves the reaction of 3-fluoroaniline with glycidol, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-(3-Fluorophenyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, leading to the formation of reduced oxazolidinone products.
Scientific Research Applications
4-(3-Fluorophenyl)oxazolidin-2-one has several applications in scientific research:
Mechanism of Action
The antibacterial activity of 4-(3-Fluorophenyl)oxazolidin-2-one and its derivatives is primarily due to the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action is bacteriostatic for most bacteria but can be bactericidal for certain strains .
Comparison with Similar Compounds
4-(3-Fluorophenyl)oxazolidin-2-one can be compared with other oxazolidinone derivatives such as linezolid and tedizolid:
Cytoxazone: A natural product with an oxazolidinone ring, used as a chiral auxiliary in organic synthesis.
These comparisons highlight the unique fluorophenyl substitution in this compound, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H8FNO2 |
---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H8FNO2/c10-7-3-1-2-6(4-7)8-5-13-9(12)11-8/h1-4,8H,5H2,(H,11,12) |
InChI Key |
HQOGIULIFRCLQK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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